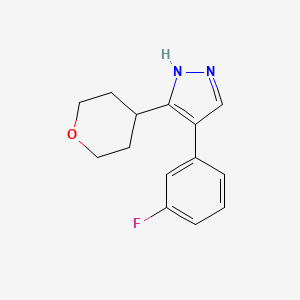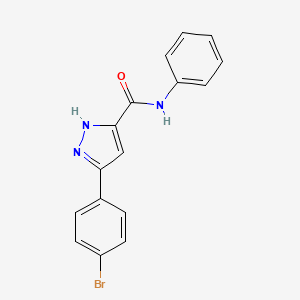![molecular formula C15H16BrN3O2 B7644709 3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7644709.png)
3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a pyrazole-based inhibitor that has been shown to have promising results in various research studies.
作用機序
The mechanism of action of 3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzymatic activity. The specific mechanism of action varies depending on the enzyme targeted by the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme targeted by the compound. The inhibition of kinases can lead to a decrease in cell proliferation, while the inhibition of proteases can lead to a decrease in inflammation. The compound has also been shown to have potential neuroprotective effects.
実験室実験の利点と制限
The advantages of using 3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide in lab experiments include its specificity for certain enzymes, its potential for drug development, and its ability to inhibit multiple enzymes. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are numerous future directions for the research of 3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide. One potential direction is the development of specific inhibitors for various enzymes. Another direction is the study of the compound's potential neuroprotective effects. Additionally, further research is needed to fully understand the compound's mechanism of action and potential toxicity. Overall, this compound has significant potential for various scientific research areas and drug development.
合成法
The synthesis method of 3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide involves a series of chemical reactions. The starting materials for the synthesis are 4-bromobenzyl alcohol, oxirane, and 1H-pyrazole-5-carboxylic acid. The reaction involves the conversion of 4-bromobenzyl alcohol to the corresponding bromide, which is then reacted with oxirane to form the oxirane derivative. The oxirane derivative is then reacted with 1H-pyrazole-5-carboxylic acid to form the final product.
科学的研究の応用
3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various scientific research areas. This compound has been shown to have inhibitory effects on various enzymes, including kinases, proteases, and phosphodiesterases. These inhibitory effects make it a potential candidate for drug development in various diseases, including cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c16-11-5-3-10(4-6-11)13-8-14(19-18-13)15(20)17-9-12-2-1-7-21-12/h3-6,8,12H,1-2,7,9H2,(H,17,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMIQMWPZNCDFG-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]phthalazin-1-amine](/img/structure/B7644636.png)
![2-(2-fluorophenyl)-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7644644.png)
![N-[2-oxo-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7644648.png)
![N-[4-(cyanomethyl)phenyl]cyclopentanecarboxamide](/img/structure/B7644651.png)
![3-[(4-ethylpiperazin-1-yl)methyl]-2-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644654.png)
![3-[(4-ethylpiperazin-1-yl)methyl]-2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644656.png)
![N-[3-(imidazol-1-ylmethyl)phenyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7644670.png)
![2-(4-fluorophenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644673.png)

![5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole](/img/structure/B7644691.png)
![N-[(2S)-butan-2-yl]-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide](/img/structure/B7644699.png)
![N-methyl-N-[(4-methylphenyl)methyl]-1-(3-nitrophenyl)methanesulfonamide](/img/structure/B7644712.png)
![N-[3-(2H-tetrazol-5-yl)phenyl]-3-thiophen-3-ylpropanamide](/img/structure/B7644716.png)